Product packaging for 3-Methoxy-3-methylbutan-2-amine(Cat. No.:)

3-Methoxy-3-methylbutan-2-amine

Cat. No.: B13151605
M. Wt: 117.19 g/mol
InChI Key: AHSFBCVORJGQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-3-methylbutan-2-amine (CAS 873406-72-5) is an organic amine compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . This compound features a branched carbon chain with both amine and methoxy functional groups, making it a versatile building block in organic synthesis and pharmaceutical research . The structure is characterized by the SMILES notation CC(N)C(C)(OC)C . As a specialty amine, it serves as a key intermediate for the development of more complex molecules. Its structural features, particularly the steric hindrance offered by the methyl and methoxy groups on the tertiary carbon, can influence the compound's reactivity and binding properties, which is valuable for designing molecules with specific stereochemical or electronic characteristics . The hydrochloride salt of this amine (CAS 2126177-72-6) is also available for researchers who require a more stable or crystalline form of the compound . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures should be followed, and it is typically stored under cold-chain conditions to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B13151605 3-Methoxy-3-methylbutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-methoxy-3-methylbutan-2-amine

InChI

InChI=1S/C6H15NO/c1-5(7)6(2,3)8-4/h5H,7H2,1-4H3

InChI Key

AHSFBCVORJGQNR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OC)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 3 Methylbutan 2 Amine

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 3-methoxy-3-methylbutan-2-amine is crucial for its application. Various strategies have been developed to achieve high enantiomeric and diastereomeric purity.

Asymmetric Reduction of Prochiral Ketone Precursors (e.g., 3-methoxy-2-butanone)

A primary route to chiral amines involves the asymmetric reduction of their corresponding prochiral ketone precursors. In the case of this compound, the precursor is 3-methoxy-3-methylbutan-2-one. nih.gov This method relies on the use of chiral reducing agents or catalysts to selectively produce one enantiomer over the other.

Notable research in the asymmetric reduction of ketones often employs borane (B79455) reagents modified with chiral amino alcohols. For instance, high enantioselectivities (approximately 90% enantiomeric excess) have been achieved in the reduction of various ketones using reagents prepared from borane and chiral α,α-diphenyl β-amino alcohols. rsc.org Another effective approach is the use of BINAP-ruthenium(II) complexes as catalysts for the asymmetric hydrogenation of β-keto esters, which can be adapted for related ketone substrates. orgsyn.org This method is valued for its high chemical and optical yields and the ability to produce both enantiomers by selecting the appropriate BINAP ligand. orgsyn.org

Furthermore, asymmetric transfer hydrogenation (ATH) presents a powerful technique. The use of catalysts like (R,R)- or (S,S)-Ts-DENEB with a formic acid/triethylamine mixture as the hydrogen source can achieve efficient kinetic resolution of racemic ketones, yielding highly enantioenriched alcohols and unreacted ketones. nih.gov

Biocatalytic Approaches via Amine Dehydrogenases for Enantiopure Access

Biocatalysis, particularly using amine dehydrogenases (AmDHs), offers a highly selective and sustainable route to chiral amines. frontiersin.orgyork.ac.uk These enzymes catalyze the reductive amination of ketones, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govresearchgate.net

Wild-type AmDHs, such as those from Cfus, Msme, Micro, and MATOU, have demonstrated efficacy in synthesizing short-chain chiral amines and amino alcohols. frontiersin.orgyork.ac.uk For example, the reductive amination of 1-methoxypropan-2-one using CfusAmDH, MsmeAmDH, and MicroAmDH resulted in good to high conversions and excellent enantioselectivities (up to 98.1% ee) for the corresponding (S)-amine. frontiersin.org Engineered AmDHs have further expanded the substrate scope and efficiency of this method, enabling the synthesis of various chiral amines, including vicinal amino alcohols, with high conversions and enantiomeric excesses greater than 99%. researchgate.netnih.gov The use of a dual-enzyme system, pairing an AmDH with a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration, enhances the atom economy of the process, with ammonium (B1175870) formate serving as both the nitrogen and hydride source. nih.gov

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)
CfusAmDH1-methoxypropan-2-one(S)-1-methoxypropan-2-amine63.997.4
MsmeAmDH1-methoxypropan-2-one(S)-1-methoxypropan-2-amine56.598.1
MicroAmDH1-methoxypropan-2-one(S)-1-methoxypropan-2-amine78.497.8
MATOUAmDH21-methoxypropan-2-one(S)-1-methoxypropan-2-amine30.090.4

Data sourced from a study on biocatalytic reductive amination by native amine dehydrogenases. frontiersin.org

Application of Chiral Catalysts and Auxiliary-Controlled Diastereoselective Reactions

The use of chiral catalysts is fundamental to many asymmetric syntheses. Chiral tertiary amines, for example, have been employed to catalyze enantioselective [4+2] cyclization reactions, achieving high yields and enantiomeric excesses. nih.gov In the context of β-amino alcohol synthesis, chiral lithium amide bases are used for asymmetric deprotonation. sigmaaldrich.com

Auxiliary-controlled reactions provide another powerful strategy for stereocontrol. A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the asymmetric Michael addition of a chiral lithium amide to α,β-unsaturated esters can generate two contiguous chiral centers with high stereoselectivity. researchgate.net This approach has been successfully applied to the synthesis of β-amino esters. researchgate.net

Diastereoselective Synthesis of α-Substituted β-Amino Secondary Alcohols

The synthesis of β-amino alcohols, which share a structural motif with this compound, often involves the diastereoselective functionalization of molecules with pre-existing stereocenters. A common strategy is the stereoselective reduction of β-hydroxy ketones. For example, using Ti(iOPr)₄ to coordinate an intermediate imino alcohol followed by reduction with polymethylhydrosiloxane (B1170920) (PMHS) allows for the stereoselective preparation of 1,3-syn-amino alcohols. organic-chemistry.org

Another approach involves the ring-opening of epoxides. The reaction of 2,3-epoxy alcohols with various nucleophiles, catalyzed by tungsten salts, can proceed with high regioselectivity to yield α-hydroxy β-amino derivatives. organic-chemistry.org Furthermore, a diastereoconvergent synthesis of anti-1,2-amino alcohols has been developed using a selenium-catalyzed intermolecular C–H amination, which can create a single diastereomer from a mixture of starting material diastereomers. rsc.org

Chemo- and Regioselective Preparations

Beyond stereoselectivity, the chemo- and regioselective formation of this compound is critical, ensuring that the desired functional groups are introduced at the correct positions without unintended side reactions.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a fundamental reaction type for introducing the amine functionality. One common method involves the alkylation of an alcohol, such as 3-methoxy-3-methylbutan-2-ol, with an appropriate amine source. smolecule.comnih.gov This reaction typically requires a catalyst and is performed under controlled conditions to achieve the desired substitution. smolecule.com

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. masterorganicchemistry.com This process typically involves the reaction of a ketone precursor, 3-methoxy-3-methyl-2-butanone, with an amine source, followed by reduction of the intermediate imine.

Recent advancements in reductive amination have focused on developing more environmentally friendly and efficient catalyst systems. For instance, the use of ammonia-borane in the presence of a trimethyl borate (B1201080) catalyst has been reported for the solvent-free reductive amination of ketones and aldehydes. organic-chemistry.org This method offers high yields and avoids the use of traditional, often hazardous, solvents. organic-chemistry.orgresearchgate.net

The general scheme for the reductive amination to form this compound is as follows:

Step 1: Imine Formation: 3-methoxy-3-methyl-2-butanone reacts with an amine source, such as ammonia, to form an imine intermediate.

Step 2: Reduction: The imine is then reduced in situ to the desired amine product. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Selectivity for Imine vs. Ketone Common Reaction Conditions Notes
Sodium Borohydride (NaBH₄) Moderate Methanol, Ethanol Can reduce the starting ketone, potentially lowering yield. masterorganicchemistry.comorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) High Methanol, often with an acid catalyst More selective for the imine; however, it can release toxic cyanide. masterorganicchemistry.comorganic-chemistry.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High Dichloromethane, Acetic Acid Mild and highly selective, a common choice for complex molecules. masterorganicchemistry.comorganic-chemistry.org

Synthesis from Related Amino Alcohols and Subsequent Functionalization

An alternative synthetic approach to this compound involves the functionalization of a related amino alcohol precursor. A plausible starting material for this route is 3-amino-3-methylbutan-2-ol. nih.gov This method would involve the selective O-methylation of the hydroxyl group of the amino alcohol.

The key challenge in this approach is the selective methylation of the alcohol in the presence of the amine, as amines can also be methylated. This can be achieved through several strategies:

Use of a Protecting Group: The amine functionality can be temporarily protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. The hydroxyl group can then be methylated, followed by the removal of the protecting group to yield the final product.

Selective O-Methylation Reagents: Certain methylation reagents and conditions can favor O-methylation over N-methylation. For example, using a base to deprotonate the more acidic alcohol, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate.

The synthesis would proceed via the following general steps:

Optional Protection: The amino group of 3-amino-3-methylbutan-2-ol is protected.

O-Methylation: The hydroxyl group is methylated.

Deprotection: The protecting group is removed to yield this compound.

This route offers a valuable alternative, particularly if the amino alcohol precursor is readily available or easily synthesized.

Process Intensification and Green Chemistry in Synthesis

Modern chemical synthesis places a strong emphasis on process intensification and green chemistry principles to minimize environmental impact and improve efficiency.

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, solvent-free reductive amination presents a promising approach. researchgate.net Research has demonstrated that reactions using reagents like ammonia-borane can be conducted without a solvent, which simplifies the workup process and reduces waste. researchgate.netpurdue.edu Such solvent-free conditions not only have environmental benefits but can also lead to higher reaction rates and yields.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mit.edunih.gov For the synthesis of this compound, a continuous flow system could be designed where the ketone and amine source are pumped through a reactor containing a packed bed of a heterogeneous catalyst. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivity. mit.edu Furthermore, the use of a packed-bed reactor can simplify catalyst separation and recycling, further contributing to the sustainability of the process. nih.gov

Green chemistry metrics are essential for evaluating the sustainability of a synthetic process.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. mygreenlab.org Addition reactions, for example, have a 100% atom economy. For the synthesis of this compound, a high atom economy would be favored by synthetic routes that minimize the formation of byproducts.

Process Mass Intensity (PMI): PMI is a more holistic metric that considers the total mass of all materials used in a process (reactants, solvents, reagents, process water) relative to the mass of the active pharmaceutical ingredient produced. walisongo.ac.id A lower PMI indicates a more environmentally friendly and efficient process. The ideal PMI is 1, meaning that all the mass put into the process is converted into the final product. walisongo.ac.id By adopting solvent-free conditions and efficient catalysts, the PMI for the production of this compound can be significantly reduced. purdue.edu

Table 2: Green Chemistry Metrics in Synthesis

Metric Description Ideal Value Relevance to this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% 100% Favors addition reactions and minimizes waste at the atomic level.

Synthesis of Structural Analogues and Derivatives

The synthetic methodologies described for this compound can be readily adapted to produce a variety of structural analogues and derivatives. For instance, by varying the starting ketone in the reductive amination, a range of N-substituted amines with different alkyl or aryl groups can be synthesized. organic-chemistry.org Similarly, starting with different amino alcohols and employing various alkylating agents allows for the creation of a library of related amino ethers.

An example of a structural analogue is 4-methoxy-3-methylbutan-2-amine, which has a similar chemical formula but a different arrangement of atoms. chemscene.com The synthesis of such analogues is valuable for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials with tailored properties.

Design and Preparation of Amide Derivatives Incorporating the this compound Moiety

The amide functional group is a critical component in a vast number of biologically active molecules. ajchem-a.com The synthesis of amide derivatives from a primary amine like this compound is typically achieved through coupling reactions with carboxylic acids. A highly effective and common method for this transformation involves the use of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com

This process involves the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. The nucleophilic amine of the this compound moiety then attacks this intermediate, leading to the formation of the desired amide bond and the byproduct, dicyclohexylurea (DCU). The addition of DMAP accelerates the reaction. This methodology is valued for its mild reaction conditions, typically proceeding at room temperature, and its tolerance for a wide range of functional groups on both the amine and carboxylic acid partners. ajchem-a.com

The general reaction is depicted below:

R-COOH + H₂N-CH(CH₃)C(CH₃)₂OCH₃ --(DCC, DMAP)--> R-CONH-CH(CH₃)C(CH₃)₂OCH₃ + DCU

Detailed research findings have demonstrated that this synthetic approach can be broadly applied to generate extensive libraries of amide derivatives for various research applications. The table below illustrates the versatility of this method with representative carboxylic acids.

Reactant (Carboxylic Acid)Resulting Amide Derivative Name
Benzoic AcidN-(3-methoxy-3-methylbutan-2-yl)benzamide
Acetic AcidN-(3-methoxy-3-methylbutan-2-yl)acetamide
4-Chlorobenzoic Acid4-chloro-N-(3-methoxy-3-methylbutan-2-yl)benzamide
Cyclohexanecarboxylic AcidN-(3-methoxy-3-methylbutan-2-yl)cyclohexanecarboxamide

Synthesis of Halogenated, Alkylated, and Heteroaryl-Substituted Analogues

Modification of the amine group through the introduction of various substituents is a fundamental strategy for modulating the physicochemical properties of a lead compound.

Alkylation: The direct N-alkylation of this compound can be used to synthesize secondary and tertiary amine analogues. A conventional method involves the reaction of the amine with an alkyl halide. libretexts.org To avoid over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts, specific conditions and stoichiometries must be employed. libretexts.orgresearchgate.net An efficient and operationally simple method for the synthesis of tertiary amines is the direct alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). researchgate.net This approach is noted for its high functional group tolerance and avoidance of the undesired quaternary salt formation. researchgate.net

More advanced strategies, such as deoxygenative photochemical alkylation, offer a streamlined route to α-branched secondary amines from secondary amides, which could be prepared from this compound as described previously. nih.gov

Halogenation and Heteroaryl Substitution: The synthesis of halogenated and heteroaryl-substituted analogues typically involves the reaction of the parent amine with an electrophilic partner containing the desired moiety. For instance, N-aryl or N-heteroaryl derivatives can be prepared by reacting this compound with a suitable aryl or heteroaryl halide, often under conditions employing a palladium or copper catalyst in a Buchwald-Hartwig or Ullmann-type coupling reaction.

Alternatively, coupling the amine with a halogen- or heteroaryl-substituted acyl chloride provides a straightforward route to the corresponding substituted amides. The synthesis of various 4-heteroaryl substituted amino-pyridines has been successfully demonstrated through the reaction of an appropriate amine with a chloro-substituted pyridine (B92270) intermediate. nih.gov This general principle can be applied to generate N-heteroaryl analogues of this compound.

The table below summarizes representative transformations for creating these analogues.

ReagentAnalogue TypeResulting Product NameSynthetic Approach
Iodomethane (B122720)Alkylated3-methoxy-N,3-dimethylbutan-2-amineDirect N-Alkylation libretexts.org
Benzyl BromideAlkylatedN-benzyl-3-methoxy-3-methylbutan-2-amineDirect N-Alkylation researchgate.net
4-Fluorobenzoyl ChlorideHalogenatedN-(3-methoxy-3-methylbutan-2-yl)-4-fluorobenzamideAcylation
2-ChloropyridineHeteroarylN-(3-methoxy-3-methylbutan-2-yl)pyridin-2-amineNucleophilic Aromatic Substitution nih.gov

Mechanistic Investigations of 3 Methoxy 3 Methylbutan 2 Amine Transformations

Reactivity Profiles of the Amine Functionality

The primary amine group is the principal site of reactivity in 3-Methoxy-3-methylbutan-2-amine, defined by the lone pair of electrons on the nitrogen atom. This lone pair imparts both nucleophilic and basic properties to the molecule, allowing it to participate in a wide array of chemical reactions.

Role as a Nucleophile in Carbon-Carbon Bond Forming Reactions

The nitrogen atom in this compound, with its available lone pair of electrons, functions as a potent nucleophile, capable of attacking electron-deficient carbon centers to initiate the formation of new chemical bonds. This reactivity is fundamental to its role in constructing larger molecular frameworks.

A key example of this nucleophilic behavior is its participation in aza-Michael or conjugate addition reactions. organic-chemistry.org In this type of transformation, the amine attacks the β-carbon of an α,β-unsaturated carbonyl compound, a class of molecules that includes enones and enoates. This reaction, which creates a new carbon-nitrogen bond, is a critical step in the synthesis of more complex molecules, as the adduct can undergo further reactions. The thermodynamic control often observed in Michael additions makes this a reliable synthetic strategy. organic-chemistry.org

The general mechanism involves the nucleophilic amine attacking the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final addition product. The efficiency of this process is influenced by the nature of the reactants and the reaction conditions.

Table 1: General Scheme of Aza-Michael Addition

StepDescriptionIntermediate/Product
1 Nucleophilic AttackThe amine's lone pair attacks the β-carbon of the α,β-unsaturated system.
2 Intermediate FormationAn enolate intermediate is formed, with the negative charge delocalized between the α-carbon and the oxygen atom.
3 ProtonationThe enolate is protonated by a proton source (e.g., solvent or a mild acid) to give the final β-amino carbonyl compound.

This nucleophilic addition is a foundational method for carbon-heteroatom bond formation and serves as a gateway to subsequent carbon-carbon bond-forming events.

Participation in Condensation, Imine Formation, and Cyclization Reactions

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry and proceeds via a two-step mechanism involving a carbinolamine intermediate.

The process is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon. This is followed by a proton transfer to form a neutral tetrahedral intermediate, the carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. The entire process is reversible, and the removal of water is often necessary to drive the equilibrium toward the imine product.

Should the reactant molecule contain both the amine and a suitable carbonyl functionality, an intramolecular reaction can occur, leading to the formation of cyclic imines or other heterocyclic structures.

Table 2: Mechanistic Steps of Imine Formation

StepDescriptionKey Feature
1 Nucleophilic AttackThe amine nitrogen attacks the electrophilic carbonyl carbon.
2 Proton TransferA proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
3 Protonation of HydroxylThe hydroxyl group is protonated by an acid catalyst to form -OH₂⁺.
4 Elimination of WaterThe C-O bond breaks, and water is eliminated, forming a resonance-stabilized cation.
5 DeprotonationA base removes a proton from the nitrogen to yield the neutral imine.

Studies on Protonation Equilibria and Basicity Influences on Reactivity

The reactivity of this compound is intrinsically linked to its basicity, which is a measure of the availability of the nitrogen's lone pair to accept a proton. The basicity of amines is commonly compared using the pKa of their corresponding conjugate acids. libretexts.org Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org

The structure of this compound features electron-donating alkyl groups, which generally increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to ammonia (B1221849). libretexts.org However, the presence of the nearby electronegative oxygen atom in the methoxy (B1213986) group can exert an electron-withdrawing inductive effect, which may slightly temper this basicity. masterorganicchemistry.com Furthermore, the steric bulk around the nitrogen atom can influence its ability to be solvated and to approach a proton, which can also affect its basicity. reddit.comyoutube.com

The protonation equilibrium is critical in controlling the amine's nucleophilicity. In strongly acidic solutions, the amine exists predominantly in its protonated ammonium (B1175870) form (R-NH₃⁺). In this state, the lone pair is no longer available, and the molecule loses its nucleophilic character. Consequently, many reactions, including imine formation, are often performed in weakly acidic to neutral conditions (e.g., pH ~5) to ensure that a sufficient concentration of the free amine is present to act as a nucleophile while also having enough acid to catalyze the dehydration step. libretexts.org

Stereochemical Control and Selectivity in Chemical Reactions

As a chiral molecule, this compound holds significant potential for applications in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

Diastereoselectivity in Reactions Involving Chiral Auxiliaries Derived from this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. rsc.org Amino alcohols are excellent precursors for some of the most effective chiral auxiliaries, such as Evans-type oxazolidinones.

This compound can serve as a building block for such auxiliaries. The general strategy involves attaching the chiral amine to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary for recovery. For example, an oxazolidinone auxiliary derived from a related amino alcohol can be acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective alkylation. The bulky substituent, originating from the amino alcohol backbone, effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This facial bias leads to the preferential formation of one diastereomer over the other.

Table 3: General Strategy for Diastereoselective Alkylation Using a Chiral Auxiliary

StepDescriptionOutcome
1 Auxiliary AttachmentThe chiral auxiliary is attached to the substrate (e.g., via an amide bond).
2 Enolate FormationA base is used to deprotonate the α-carbon, forming a chiral enolate.
3 Diastereoselective AlkylationThe steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate.
4 Auxiliary RemovalThe chiral auxiliary is cleaved from the product, which is now enantiomerically enriched.

This methodology is a powerful tool for establishing stereocenters with a high degree of control. rsc.org

Enantioselective Outcomes in Catalytic Systems Employing this compound

Beyond stoichiometric use as a chiral auxiliary, derivatives of this compound can be employed as chiral ligands in asymmetric catalysis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

When a ligand derived from this compound coordinates to a metal center, it creates a chiral environment around the catalytically active site. A prochiral substrate, upon interacting with this chiral catalyst, is converted preferentially into one of the two possible enantiomers. The steric and electronic properties of the ligand are crucial for effective stereochemical communication. The bulky 3-methoxy-3-methylbutyl group can create a well-defined chiral pocket that discriminates between the two prochiral faces of a substrate or two enantiomeric transition states, leading to high enantioselectivity. Such catalytic systems are vital in modern organic synthesis for producing enantiopure compounds efficiently.

Influence of Solvent Effects on Reaction Kinetics and Product Distribution

The solvent environment plays a critical role in dictating the rate and outcome of chemical reactions involving polar molecules like this compound. The choice of solvent can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the reaction's energy profile.

Detailed research into analogous amine systems, such as the reaction of amines with trimethylsulfonium (B1222738) salts, provides a framework for understanding these effects. nih.govscispace.com In these studies, the reaction pathway is significantly influenced by solvent polarity. In the gas phase or in nonpolar solvents like cyclohexane (B81311), the reaction proceeds through a complex energy landscape with multiple intermediates. nih.govscispace.com However, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the energy profile is simplified as the solvent effectively solvates charged species, eliminating some of the intermediate steps observed in nonpolar environments. nih.govscispace.com

Generally, for reactions proceeding through a transition state that is less polar than the reactants, an increase in solvent polarity can lead to a decrease in the reaction rate. scispace.com This is because polar solvents will preferentially stabilize the more polar reactants over the charge-diffuse transition state, thus increasing the activation energy barrier. For instance, studies on methyl transfer reactions with amines show that the activation free energy increases with the polarity of the solvent, from the gas phase to cyclohexane and further to DMSO and water. nih.govscispace.com In water, the activation free energy can be 2-3 kcal/mol higher than in DMSO, a trend that aligns with experimental rate measurements. nih.gov

The solubility characteristics of the parent amine, 3-methylbutan-2-amine, which is soluble in water and organic solvents, suggest that transformations of its methoxy derivative could be studied in a wide range of solvent environments. solubilityofthings.com The interplay between the polar amine and the ether-like methoxy group in this compound makes the study of solvent effects particularly crucial for controlling its reactivity.

The following table, based on data from analogous amine reactions, illustrates the general effect of solvent polarity on activation energy.

SolventPolarityRelative Activation Free Energy (Illustrative)
Gas PhaseN/ALowest
CyclohexaneNonpolarHigher
DMSOPolar AproticHigher than Cyclohexane
WaterPolar ProticHighest

This table illustrates the trend observed in the reaction of amines with trimethylsulfonium salts, where activation energy increases with solvent polarity. nih.govscispace.com

Elucidation of Reaction Mechanisms through Experimental and Computational Approaches (e.g., Transition State Modeling)

Understanding the precise pathway of a chemical reaction requires a synergistic combination of experimental observation and computational modeling. For complex molecules like this compound, these approaches are indispensable for mapping out the transformation from reactants to products.

Experimental techniques, such as kinetic studies, product analysis using spectroscopy (NMR, IR) and chromatography (GC-MS), and isotopic labeling, provide tangible data on reaction rates and outcomes. For instance, a reaction involving 3-methylbutan-2-amine (a related compound) can be mechanistically probed by reacting it with iodomethane (B122720) and then sodium hydroxide (B78521) in a Hofmann elimination, with the product identified as 3-methylbut-1-ene. chegg.com

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. researchgate.net These methods allow researchers to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.govscispace.com

For example, in studies of nucleophilic aromatic substitution (SNAr) where a methoxy group is displaced by an amine, DFT calculations can map the entire reaction pathway. researchgate.net This includes the initial formation of a Meisenheimer complex intermediate and the subsequent steps leading to the final product. researchgate.net The calculations can determine which step is rate-limiting and how the stability of intermediates is affected by the molecular structure. researchgate.net Transition state modeling, a key component of this approach, calculates the high-energy structure that exists at the peak of the activation barrier, providing insight into the bond-breaking and bond-forming processes. The analysis of vibrational frequencies helps to confirm that the calculated structure is a true transition state (characterized by a single imaginary frequency).

By applying these computational models to this compound, one could predict the most likely pathways for its reactions, such as nucleophilic substitution at the carbon bearing the amine or reactions involving the methoxy group. These models can also predict the regioselectivity and stereoselectivity of reactions, guiding synthetic efforts. researchgate.net

Analysis of Rearrangement Processes (e.g., Carbocation Shifts) in Related Systems and their Applicability to this compound Chemistry

Carbocation rearrangements are a common phenomenon in organic reactions, occurring when an unstable carbocation can rearrange its structure to form a more stable one. libretexts.org These processes, such as hydride shifts and alkyl shifts (including Wagner-Meerwein rearrangements), are highly relevant to the potential chemistry of this compound, particularly in reactions that might generate a carbocation intermediate. msu.edu

A carbocation is classified as primary (1°), secondary (2°), or tertiary (3°), with stability increasing in that order (3° > 2° > 1°). If a reaction involving a derivative of this compound were to generate a carbocation at the C2 position (the carbon bearing the amino group), this would be a secondary carbocation.

Consider the hypothetical formation of a carbocation at C2. This secondary carbocation could potentially undergo a rearrangement:

1,2-Hydride Shift: There is no hydrogen on the adjacent tertiary carbon (C3), so a hydride shift from this position is not possible.

1,2-Methyl Shift (Wagner-Meerwein type): A methyl group from the adjacent C3 position could shift to the C2 position. This would move the positive charge from the secondary C2 to the tertiary C3. This process is generally favorable as it leads to a more stable tertiary carbocation. libretexts.orgmsu.edu Furthermore, the resulting tertiary carbocation would be adjacent to an oxygen atom, which could further stabilize the positive charge through resonance (forming an oxonium ion), a very powerful stabilizing effect. msu.edu

The solvolysis of a related compound, 2-bromo-3-methylbutane, is a classic example where a 1,2-hydride shift occurs to convert a secondary carbocation into a more stable tertiary one, leading to rearranged products. pearson.com While this compound itself does not have a bromine leaving group, reactions that convert the amine into a good leaving group (e.g., via diazotization) could initiate such carbocation-driven rearrangements. The presence of the methoxy group at the C3 position makes the potential rearrangement to a C3 carbocation particularly favorable due to the resonance stabilization offered by the oxygen atom.

Applications of 3 Methoxy 3 Methylbutan 2 Amine in Advanced Organic Synthesis

Utilization as Chiral Ligand and Auxiliary in Asymmetric Catalysis

Chiral amines and their derivatives are foundational to asymmetric synthesis, often serving as precursors to ligands for metal-catalyzed reactions or as chiral auxiliaries that direct the stereochemical outcome of a reaction. sigmaaldrich.comrsc.org The presence of both a nitrogen and an oxygen atom in a 1,2-relationship, as seen in 3-methoxy-3-methylbutan-2-amine, allows for the formation of stable chelate rings with metal centers, a key feature for an effective chiral ligand. nih.gov

The synthesis of chiral metal complexes is a cornerstone of asymmetric catalysis. Chiral 1,2-amino alcohols are particularly valuable precursors for ligands because they can be readily converted into a variety of ligand classes, such as P,N or N,N ligands. The design of these ligands often aims to create a well-defined, rigid, and sterically controlled chiral environment around the metal center. nih.govnih.gov

For a molecule like this compound, the amino and hydroxyl groups can be derivatized to introduce phosphine (B1218219) moieties (creating P,N ligands) or other coordinating groups. The general process for synthesizing such a metal complex involves:

Ligand Synthesis: Modification of the parent amino alcohol. For example, the amine can be acylated and the alcohol can be converted to a phosphine.

Complexation: The synthesized chiral ligand is then reacted with a suitable metal precursor (e.g., a salt or an organometallic complex of iridium, rhodium, or palladium) to form the final chiral metal complex.

The bulky nature of the 3-methyl group on the butane (B89635) backbone would likely influence the steric environment of the resulting metal complex, which can be a critical factor in achieving high enantioselectivity in catalytic reactions.

Chiral ligands derived from amino alcohols are instrumental in a wide array of enantioselective bond-forming reactions. The ability to form both new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high stereocontrol is a primary goal of modern organic synthesis.

Carbon-Carbon Bond Formation: A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a chiral ligand directs the nucleophilic attack on a π-allyl palladium intermediate. Ligands derived from chiral amino alcohols have been successfully employed in these transformations, leading to products with high enantiomeric excess. nih.gov While specific data for a this compound-derived ligand is not available, the structural analogy to other successful ligands suggests its potential utility.

Carbon-Heteroatom Bond Formation: The formation of chiral C-N bonds is particularly important for the synthesis of pharmaceuticals and natural products. nih.gov Asymmetric allylic amination, catalyzed by iridium complexes bearing chiral ligands, is a powerful method for this purpose. nih.gov The catalyst, featuring a chiral ligand, controls the stereochemistry of the amine addition to an allyl substrate, yielding chiral amines. nih.gov Similarly, catalytic asymmetric synthesis of γ-amino ketones has been achieved through umpolung reactions of imines, highlighting another route to valuable chiral building blocks. nih.gov

Asymmetric hydrogenation and asymmetric allylic alkylation are two of the most powerful and widely studied transformations in asymmetric catalysis. wikipedia.org The performance of a chiral ligand is typically evaluated by the yield and enantiomeric excess (ee) of the product.

Asymmetric Hydrogenation: This reaction is a highly efficient method for producing chiral compounds. wikipedia.org Ruthenium and iridium complexes bearing chiral ligands, often derived from β-amino alcohols, are effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. mdpi.com The ligand's structure, particularly its rigidity and steric bulk, is crucial for achieving high enantioselectivity. mdpi.com For instance, the rigid indane ring system in (1S,2R)-1-amino-2-indanol has proven effective in the Ru-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, yielding products with up to 82% ee. mdpi.com

Asymmetric Allylic Alkylation: In Pd-catalyzed asymmetric allylic alkylation, various ligand types have been explored. nih.gov The choice of ligand, substrate, and nucleophile all play a critical role in the reaction's success. For example, Trost's ligands have been used in the allylic alkylation of vinylcyclopropanes with indole (B1671886) derivatives, achieving excellent enantioselectivities (up to 98% ee). nih.gov

Table 1: Representative Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric Catalysis This table presents data for analogous systems to illustrate the potential application and performance.

Transformation Catalyst/Ligand Type Substrate Example Product ee (%) Reference
Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol N-phosphinyl ketimines up to 82% mdpi.com
Asymmetric Allylic Amination (S)-Ir-tol-BINAP Primary aliphatic amines High nih.gov
Asymmetric Allylic Alkylation Pd / (R,R)-Trost Ligand Vinylcyclopropanes & Indoles up to 98% nih.gov
Asymmetric Hydrogenation Ru-(S)-iPrPyme Allyl alcohols High acs.org

Chiral Building Block in the Construction of Complex Molecular Architectures

Beyond its role in catalysis, this compound can serve as a chiral building block or "chiral pool" starting material. Its inherent stereochemistry can be transferred to more complex target molecules, including nitrogen-containing heterocycles and unnatural amino acids. sigmaaldrich.com

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Chiral amino alcohols are valuable starting materials for their synthesis.

Oxazinanones: Chiral 1,3-oxazinan-2-ones are important intermediates for synthesizing pharmaceutical compounds and can be prepared from chiral amino alcohols. nih.gov One synthetic route involves the reaction of a chiral amino alcohol with a carbonylating agent. These oxazinanones can then be used as chiral auxiliaries in reactions like stereoselective enolate alkylations to produce α-substituted carboxylic acid derivatives with high stereocontrol. nih.gov

Pyridines: Substituted pyridines can be synthesized through various methods, including condensation reactions. researchgate.netorganic-chemistry.org One-step methods involving the dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by ruthenium pincer complexes, have been developed to form pyridine (B92270) rings. rsc.orgresearchgate.net A chiral amino alcohol like this compound could potentially be used in multi-component reactions to construct chiral pyridine derivatives. researchgate.net

Unnatural amino acids are crucial components in peptide and protein engineering and in the development of new therapeutics. nih.gov Several methods exist for their synthesis, some of which can employ chiral amines or amino alcohols as starting materials or catalysts. researchgate.netnih.gov

Chiral aldehyde catalysis, for example, can activate N-unprotected amino acid esters for asymmetric functionalization. frontiersin.orgnih.gov Furthermore, chiral amines can be used in asymmetric Michael addition reactions to create β-amino esters, which are precursors to various amino acids. researchgate.net While direct synthesis from this compound is not documented, its structure is amenable to being transformed into a chiral synthon for incorporation into larger, non-natural amino acid structures. For instance, methods for synthesizing γ-amino alcohols and β-amino α-tertiary alcohols often rely on chiral ligands or auxiliaries derived from amino alcohols. nih.govresearchgate.net

Role as a Precursor for Advanced Intermediates in Fine Chemical Production

This compound is a valuable molecular building block in the production of fine chemicals, particularly within the pharmaceutical sector. Its distinct structure, featuring a secondary amine adjacent to a sterically demanding tertiary ether, makes it a strategic precursor for synthesizing complex, high-value intermediates. The compound's utility is prominently documented in patent literature, where it serves as a key starting material for creating sophisticated heterocyclic structures.

One of the most significant applications is in the synthesis of Glucagon-Like Peptide-1 Receptor (GLP-1R) modulating compounds. google.comgoogle.com In documented synthetic routes, the hydrochloride salt of this compound is reacted with a substituted pyrimidine (B1678525) core. This reaction, typically conducted at an elevated temperature of around 80°C for an extended period, results in the formation of a more complex amine derivative, which is a crucial intermediate for potential therapeutics in metabolic disorders. google.comgoogle.com The process involves a nucleophilic substitution where the amine group of the title compound displaces a leaving group on the heterocyclic ring, demonstrating its role in constructing the final complex molecule. google.com

Further illustrating its role as a versatile precursor, the compound is also employed in the preparation of substituted quinazoline (B50416) derivatives. google.com These derivatives are investigated for their activity as AXL inhibitors, a target relevant in oncology. In this context, this compound is used to build a specific side chain on the quinazoline scaffold, highlighting its importance in creating molecules with precise structural features for biological targeting. google.com The incorporation of the 3-methoxy-3-methylbutan-2-amino moiety is a critical step in assembling the final bioactive compound.

The following table summarizes key research findings on its application as a precursor:

Table 1: Research Findings on this compound as a Precursor

Resulting Intermediate/Product Class Synthetic Context Key Reactant(s) Industry Application
GLP-1R Modulating Intermediates Nucleophilic substitution on a heterocyclic core Substituted Pyrimidine Pharmaceutical

Development of Novel Hindered Amine Motifs for Challenging Synthetic Transformations

The molecular architecture of this compound inherently represents a "hindered amine motif." The amine functional group is sterically encumbered by the adjacent carbon atom, which holds a methyl group and is directly bonded to a quaternary carbon bearing two additional methyl groups and a methoxy (B1213986) group. This significant steric bulk around the nitrogen atom is not a liability but a strategic feature that is exploited in advanced organic synthesis to overcome specific challenges.

The development of novel molecules for applications in medicinal chemistry often requires precise control over reactivity and stereochemistry. Using a pre-existing hindered amine motif like this compound is a key strategy for achieving this. When this compound is incorporated into a larger molecular framework, it imparts its unique steric and electronic properties to the new entity. This is a direct method for creating a novel, larger structure that contains a specific hindered amine portion, which can be crucial for biological activity and selectivity.

For instance, in the synthesis of GLP-1R modulators, the deliberate choice of this compound as a building block is a clear example of this principle. google.comgoogle.com The goal of such syntheses is not merely to create a chemical bond but to produce a final molecule with a three-dimensional shape that fits a specific biological target and resists metabolic degradation. The bulky, non-polar groups surrounding the amine can shield the amide bond formed in a subsequent step, potentially increasing the molecule's stability and oral bioavailability. The use of this amine helps to solve the challenge of designing potent and durable drug candidates. google.com Similarly, its use in creating AXL inhibitors demonstrates the development of a specific molecular motif designed to interact with a biological target in a highly selective manner. google.com

The chirality of the compound further enhances its utility in stereoselective applications, allowing for the synthesis of enantiomerically pure final products. The steric hindrance provided by the 3-methoxy-3-methylbutyl group can influence the stereochemical outcome of reactions at other sites in the molecule, acting as a chiral auxiliary or a directing group in challenging transformations.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound hydrochloride
GLP-1R modulating compounds

Theoretical and Computational Chemistry Studies of 3 Methoxy 3 Methylbutan 2 Amine

Conformational Analysis and Energy Landscapes of Stereoisomers

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds, and the energy differences between them. ucalgary.ca For an acyclic molecule like 3-Methoxy-3-methylbutan-2-amine, the most significant conformational flexibility arises from rotation around the central Carbon-2 to Carbon-3 (C2-C3) single bond.

The analysis typically involves constructing a potential energy diagram by plotting the energy of the molecule as a function of the dihedral angle of this bond. Key conformations include:

Staggered Conformations: These are energy minima where the substituents on adjacent carbons are as far apart as possible (dihedral angles of 60°, 180°, 300°). libretexts.org

Anti-periplanar (Anti): The most stable staggered conformation, where the largest groups on C2 (the amine group) and C3 (the methoxy-isopropyl group) are 180° apart, minimizing steric hindrance.

Synclinal (Gauche): Conformations where the largest groups are 60° apart. chemistrysteps.com These are typically higher in energy than the anti conformation due to gauche interactions, which are steric repulsions between non-bonded groups.

Eclipsed Conformations: These represent energy maxima where substituents on adjacent carbons are aligned (dihedral angles of 0°, 120°, 240°). libretexts.org These are destabilized by torsional strain, which is the repulsion between the electron clouds of the eclipsing bonds. scribd.com

For this compound, the energy landscape would be complex due to the bulky isopropyl group and the polar amine and methoxy (B1213986) groups. The presence of polar substituents can also introduce dipole-dipole interactions that influence the relative stability of conformers. scribd.com Computational methods are essential to accurately determine the energy differences between these states and to identify the global minimum energy conformation, which is the most populated and often most reactive form of the molecule.

Quantum Chemical Calculations of Molecular Electronic Structure and Frontier Orbitals

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are indispensable for understanding the electronic properties of a molecule from first principles. libretexts.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov

For this compound, these calculations would be used to:

Optimize Geometry: Find the most stable (lowest energy) three-dimensional structure for each conformer. Popular DFT functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly used for organic molecules to balance accuracy and computational cost. rsc.org

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

HOMO: The location of the HOMO indicates the site of nucleophilicity (where the molecule is most likely to donate electrons). For this amine, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom.

LUMO: The location of the LUMO indicates the site of electrophilicity (where the molecule is most likely to accept electrons).

Generate Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically around the N and O atoms) and electron-poor (positive potential, typically around the amine hydrogens) regions. This provides insight into potential sites for non-covalent interactions like hydrogen bonding. unipd.itmdpi.com

The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Prediction of Reactivity and Selectivity using Computational Descriptors and Parameters

Computational descriptors are numerical values derived from the molecular structure that are used to predict the physicochemical and pharmacokinetic properties of a compound. While specific pre-calculated values for this compound are not available in major public databases, the principles behind these descriptors are well-established.

Key Computational Descriptors:

DescriptorDefinition & SignificancePredicted Contribution from this compound
TPSA (Topological Polar Surface Area) The sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of drug transport properties like intestinal absorption and blood-brain barrier penetration.The primary amine (-NH2) and the ether oxygen (-O-) would contribute significantly to the TPSA, suggesting some degree of polar interaction capability.
LogP (Octanol-Water Partition Coefficient) A measure of a molecule's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). It influences drug absorption, distribution, metabolism, and excretion (ADME).The molecule has a balance of polar groups (amine, ether) and nonpolar hydrocarbon parts (methyl groups, butane (B89635) backbone). This would result in a moderate LogP value.
Rotatable Bonds The number of single bonds (not in a ring) that allow for free rotation. This descriptor relates to the conformational flexibility of a molecule, which can impact its ability to bind to a biological target.There are several rotatable bonds in the acyclic backbone, particularly the C-C, C-N, and C-O single bonds, indicating significant conformational flexibility.

Note: The values in the table are qualitative predictions based on the molecular structure, as specific calculated data is not publicly available.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. temple.edu An MD simulation of this compound, typically placed in a simulation box with an explicit solvent like water, could provide profound insights into its dynamic behavior and interactions. nih.govyoutube.com

Such a simulation would allow researchers to:

Analyze the Solvation Shell: Determine how solvent molecules (e.g., water) arrange themselves around the solute. This includes calculating radial distribution functions to find the average distance and number of water molecules surrounding the polar amine and ether groups.

Study Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor (with its H atoms) and acceptor (with its N lone pair), while the ether oxygen acts as a hydrogen bond acceptor. MD simulations can track the formation, lifetime, and dynamics of these crucial intermolecular hydrogen bonds with the solvent. nih.gov

Observe Conformational Dynamics: While quantum calculations determine static energy minima, MD simulations show how the molecule transitions between different conformations at a given temperature, providing a more realistic picture of its flexibility in solution. temple.edu

Understand Interfacial Behavior: Simulations can also model the behavior of the molecule at interfaces, such as between water and a nonpolar solvent or at a gas-liquid interface, which is relevant for understanding its properties in complex environments. nih.govacs.org

In Silico Screening and Pharmacophore Mapping for Rational Ligand Design

Given its potential applications in medicinal chemistry, this compound is a candidate for in silico drug design techniques like pharmacophore mapping. smolecule.com A pharmacophore is a three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. slideshare.netnih.gov

The key pharmacophoric features of this compound can be identified from its structure:

Pharmacophoric Features of this compound

Feature TypeSpecific Group(s)Role in Molecular Interactions
Hydrogen Bond Donor (HBD) Amine group (-NH2)Can donate a proton to form a hydrogen bond with an acceptor group on a target protein (e.g., a carbonyl oxygen).
Hydrogen Bond Acceptor (HBA) Amine nitrogen, Ether oxygenCan accept a proton from a donor group on a target (e.g., a hydroxyl or amide N-H).
Hydrophobic (HY) Methyl groups, Isopropyl backboneCan form favorable van der Waals interactions within hydrophobic pockets of a target protein.
Positive Ionizable (PI) Amine group (-NH2)Can be protonated at physiological pH to form a positively charged ammonium (B1175870) group (-NH3+), enabling strong ionic interactions (salt bridges) with negatively charged residues (e.g., Aspartate, Glutamate).

A pharmacophore model based on this molecule would define the relative spatial positions of these features. This 3D model could then be used as a query to rapidly screen large chemical databases (virtual screening) to identify other structurally diverse molecules that possess the same key features and are therefore also likely to bind to the same biological target. nih.govyoutube.com This process is a cornerstone of modern rational ligand design and drug discovery.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental to confirming the covalent structure of 3-Methoxy-3-methylbutan-2-amine. These techniques provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. weebly.com Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides unambiguous confirmation of its molecular structure and connectivity. youtube.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Protons on carbons next to the nitrogen and oxygen are deshielded and thus shifted downfield. openstax.org

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-C(OCH₃) ~1.1-1.3 Singlet 6H
CH₃-CH(NH) ~1.0-1.2 Doublet 3H
O-CH₃ ~3.2-3.4 Singlet 3H
CH(NH) ~2.8-3.2 Quartet 1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom. Carbons bonded to the electronegative oxygen and nitrogen atoms will appear at higher chemical shifts (downfield). openstax.org

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C H₃-CH(NH) ~15-25
C (CH₃)₂ ~20-30
O-C H₃ ~48-55
C H(NH) ~55-65

| C (OCH₃) | ~75-85 |

2D NMR Spectroscopy: To confirm the assignments made in 1D NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, such as the coupling between the methine proton of the CH(NH) group and the methyl protons of the adjacent CH₃ group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton. springernature.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy (B1213986) protons (O-CH₃) to the quaternary carbon, and from the amine proton (N-H) to the adjacent carbons. nih.gov

Stereospecific Assignments: The presence of two chiral centers (at C2 and C3) in this compound gives rise to two pairs of enantiomers, which are diastereomers of each other: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). Diastereomers have different physical properties and can be distinguished by NMR. libretexts.org The protons on a CH₂ group adjacent to a chiral center can become diastereotopic and show distinct chemical shifts and couplings. masterorganicchemistry.com For this compound, this means that a sample containing a mixture of diastereomers would exhibit two distinct sets of NMR signals. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or by comparing experimental shifts to those calculated using GIAO (Gauge-Including Atomic Orbital) methods for different diastereomers, can be used to make stereospecific assignments. nih.govacs.org

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₆H₁₅NO) is 118.1226 g/mol . webqc.orgresearchgate.netwarwick.ac.ukepfl.ch This precise mass measurement allows for the unambiguous confirmation of the molecular formula.

Mass Spectrometry (MS) Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The fragmentation pattern is a fingerprint of the molecular structure. Aliphatic amines and ethers undergo characteristic α-cleavage, where the bond adjacent to the heteroatom breaks. dummies.comlibretexts.org This cleavage results in the formation of stable, resonance-stabilized cations. libretexts.org

For this compound, two primary α-cleavage pathways are expected:

Cleavage adjacent to Nitrogen: The C-C bond between the two chiral centers is prone to break, as this is an alpha-cleavage for the amine. The largest group is preferentially lost. libretexts.org This can lead to two main fragments depending on which side retains the charge.

Cleavage adjacent to Oxygen: The bond between the quaternary carbon and the adjacent CH(NH) group can break, which constitutes an alpha-cleavage for the ether. dummies.com

Predicted MS Fragmentation Data

m/z Possible Fragment Ion Fragmentation Pathway
102 [M - CH₃]⁺ Loss of a methyl radical from the molecular ion.
88 [CH(NH)C(CH₃)₂]⁺ Loss of the methoxy group.
73 [C(CH₃)₂OCH₃]⁺ α-cleavage at the amine, breaking the C2-C3 bond.
58 [CH₃CH=NH₂]⁺ α-cleavage at the amine, with rearrangement.

The base peak is often the most stable fragment, which in many aliphatic amines is the resonance-stabilized cation formed from α-cleavage. youtube.com

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. rockymountainlabs.com

The FTIR spectrum of this compound, a secondary amine and an ether, would be expected to show the following key absorption bands:

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group Intensity
3350 - 3310 N-H Stretch Secondary Amine Weak to Medium, Sharp orgchemboulder.comspectroscopyonline.com
2970 - 2860 C-H Stretch Alkane (CH₃, CH) Strong
2850 - 2815 C-H Stretch Methoxy (O-CH₃) rockymountainlabs.com Medium
1470 - 1430 C-H Bend Alkane (CH₂, CH₃) Medium
1250 - 1020 C-N Stretch Aliphatic Amine orgchemboulder.com Medium to Weak
1140 - 1070 C-O Stretch Aliphatic Ether spectroscopyonline.comfiveable.me Strong

The absence of bands in the 3500-3400 cm⁻¹ region confirms it is not a primary amine, and the absence of a strong, broad O-H stretch around 3400 cm⁻¹ distinguishes it from an alcohol. openstax.orgrockymountainlabs.com The strong C-O stretch around 1100 cm⁻¹ combined with the N-H stretches confirms the presence of both the ether and amine functionalities. blogspot.comlibretexts.org

Chiral Analysis and Stereochemical Determination

As a molecule with two stereocenters, determining the enantiomeric and diastereomeric purity is critical. Chiral chromatography and chiroptical spectroscopy are the primary methods for this analysis.

Chiral HPLC is the benchmark technique for separating and quantifying the stereoisomers of a chiral compound. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org

For a compound like this compound, which lacks a strong UV-absorbing chromophore, a pre-column derivatization step is often necessary. A common derivatizing agent for amines is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which introduces a highly fluorescent tag, enabling sensitive detection. yakhak.org

Methodology:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® IA/IB/IC/IE), are highly effective for the separation of a wide range of chiral amines. yakhak.orglibretexts.org These phases provide a complex chiral environment with grooves and cavities where enantiomers can interact via hydrogen bonds, dipole-dipole, and π-π interactions. libretexts.org

Mobile Phase: Normal-phase chromatography is commonly used, with mobile phases typically consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). yakhak.org Acidic or basic additives, such as ethanesulfonic acid or diethylamine, are often added to the mobile phase to improve peak shape and resolution for basic analytes like amines. nih.gov

Detection: Following derivatization, a UV or fluorescence detector is used for quantification. yakhak.org

Quantification: By integrating the peak areas of the separated stereoisomers, the enantiomeric excess (ee) and diastereomeric excess (de) can be accurately determined.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bruker.com This technique is a powerful tool for assigning the absolute configuration of enantiomers in solution. nih.gov

The CD spectrum of one enantiomer is a mirror image of the other. nih.gov However, assigning the absolute configuration (i.e., determining whether a sample is R or S) from the experimental spectrum alone is not straightforward. The standard method involves comparing the experimental CD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a molecule of a known, single configuration (e.g., the R,R-isomer). nih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

A related and increasingly powerful technique is Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region. rsc.orgnumberanalytics.com VCD is particularly useful for conformational and configurational analysis of chiral molecules in solution and can provide definitive stereochemical assignments when coupled with DFT calculations. nih.govrsc.org

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration (the specific spatial arrangement of its enantiomers, i.e., R or S).

While specific crystal structure data for this compound is not widely available in public literature, the methodology remains the gold standard. To perform the analysis, a high-quality single crystal of the compound (or a suitable crystalline derivative) is grown. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the atoms. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the positions of all atoms can be determined with high precision.

The analysis yields critical data including bond lengths, bond angles, and torsion angles. For this compound, this would confirm the connectivity of the methoxy, methyl, and amine groups to the butane (B89635) backbone. Furthermore, by using specific refinement techniques, the analysis can unambiguously assign the absolute stereochemistry at the chiral center as either (R)-3-Methoxy-3-methylbutan-2-amine or (S)-3-Methoxy-3-methylbutan-2-amine.

Table 2: Representative Crystallographic Data Categories from an X-ray Analysis

ParameterDescription
Molecular Formula C₆H₁₅NO
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) Number of molecules in the unit cell
Calculated Density (Dx) g/cm³
Key Bond Lengths/Angles C-N, C-O, C-C bond distances and angles
Flack Parameter A value used to confirm the absolute configuration of a chiral structure

Chromatographic Purity and Impurity Profiling

Chromatographic methods are essential for separating a compound from potential impurities, allowing for both qualitative identification and quantitative measurement of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds. nih.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. Due to their basicity and polarity, primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns. h-brs.de To mitigate this, derivatization is often performed, for example, by reacting the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or a chloroformate to produce a less polar, more volatile derivative. nih.govh-brs.de

In the GC inlet, the sample is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint. nist.gov This allows for the confident identification of volatile impurities, such as residual solvents or by-products from synthesis.

Table 3: Typical GC-MS Parameters for Amine Analysis

ParameterValue/Description
GC Column Mid-polarity capillary column (e.g., DB-1701 or similar)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 60 °C, ramp to 280 °C at 10 °C/min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-450
Derivatization Agent Trifluoroacetic Anhydride (TFAA) (optional, but recommended)

Table 4: Predicted Key Mass Fragments for this compound

m/z (Mass-to-Charge Ratio)Possible Fragment Identity
102[M - CH₃]⁺ (Loss of a methyl group)
86[M - OCH₃]⁺ (Loss of the methoxy group)
72Alpha-cleavage fragment [CH(NH₂)CH₃]⁺
58Alpha-cleavage fragment [C(CH₃)₂OCH₃]⁺
44[CHNH₂]⁺

Optical Rotation Measurements for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers interact with plane-polarized light differently. One enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other will rotate it to the left (levorotatory, (-)) by an equal magnitude.

Optical rotation is measured using a polarimeter. The specific rotation, [α], is a fundamental property of a chiral compound and is calculated from the observed rotation, sample concentration, and the path length of the polarimeter cell. The enantiomeric purity, or enantiomeric excess (e.e.), of a sample can be determined by comparing its measured specific rotation to the known specific rotation of a pure enantiomer. For example, a sample containing 75% of the (R)-enantiomer and 25% of the (S)-enantiomer would have a positive optical rotation that is 50% of the value for the pure (R)-enantiomer. This provides a rapid and non-destructive method for assessing the bulk enantiomeric composition of the material.

Table 5: Illustrative Optical Rotation Data for Enantiomers

CompoundSpecific Rotation [α]D20 (c=1, CHCl₃)
(R)-3-Methoxy-3-methylbutan-2-amineHypothetical Value: +15.0°
(S)-3-Methoxy-3-methylbutan-2-amineHypothetical Value: -15.0°
Racemic (50/50) Mixture

Future Research Directions and Unexplored Areas

Development of Novel and More Efficient Stereoselective Catalytic Systems Utilizing 3-Methoxy-3-methylbutan-2-amine

The development of new catalysts is a cornerstone of modern synthetic chemistry, and chiral amines are pivotal in many asymmetric transformations. acs.orgnih.gov Although specific studies employing this compound as a catalyst or ligand are not yet prevalent in the literature, its structural motifs—a chiral secondary amine and a sterically demanding tertiary ether group—make it a compelling candidate for the design of novel stereoselective catalytic systems.

Future research could focus on its application as an organocatalyst for a variety of reactions, including but not limited to:

Asymmetric Aldol and Mannich Reactions: Chiral amines are known to catalyze these fundamental carbon-carbon bond-forming reactions. nih.gov Investigating the efficacy of this compound in this context could lead to new protocols for the synthesis of complex, biologically active molecules.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where chiral amine catalysts have proven effective. The unique steric and electronic properties of this compound could impart novel selectivity in such transformations.

Asymmetric Hydrogenations: As a ligand for transition metals, this chiral amine could be explored in asymmetric hydrogenation reactions, a powerful tool for the synthesis of enantiomerically pure compounds. acs.org

The development of such catalytic systems would not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric catalysis by providing new tools for stereocontrol.

Integration of this compound Synthesis and Reactions into Continuous Flow Chemistry Platforms

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govwhiterose.ac.ukrsc.org The integration of the synthesis and subsequent reactions of this compound into continuous flow platforms represents a significant and promising area for future research.

Key research avenues include:

Continuous Synthesis of this compound: Developing a robust and efficient flow process for the synthesis of the amine itself would be a crucial first step. This could involve the continuous reduction of the corresponding ketone, 3-methoxy-3-methylbutan-2-one. nih.gov

Flow-Based Catalytic Reactions: Once a flow synthesis of the amine is established, it could be directly coupled with subsequent reactions where it acts as a catalyst or a reactant. This "end-to-end" continuous processing can streamline multi-step syntheses and minimize purification steps. nih.gov

Immobilized Catalysts: To facilitate catalyst recycling and product purification in flow systems, this compound could be immobilized on a solid support. This would enable its use in packed-bed reactors for continuous catalytic transformations.

The successful implementation of flow chemistry would not only enhance the practical utility of this compound but also align its application with the principles of green and sustainable chemistry. nih.gov

Exploration of Novel Reaction Classes and Strategic Functionalizations for the Compound

Beyond its potential as a catalyst, this compound can serve as a versatile scaffold for the synthesis of novel, functionally diverse molecules. Future research should explore new reaction classes and strategic functionalizations of this compound.

Prospective areas of investigation include:

Synthesis of Novel β-Amino Alcohol and β-Amino Ester Derivatives: The amine and methoxy (B1213986) functionalities provide handles for a variety of chemical transformations. For instance, derivatization of the amine group followed by modification of the methoxy group could lead to a library of novel β-amino alcohol and β-amino ester analogues with potential biological activity. researchgate.netresearchgate.net

C-H Functionalization: The selective activation and functionalization of C-H bonds is a frontier in organic synthesis. Developing methods for the site-selective C-H functionalization of the methyl or methylene (B1212753) groups in this compound would open up new avenues for creating complex molecular architectures.

Multicomponent Reactions: The use of this compound as a component in multicomponent reactions could provide rapid access to complex molecules from simple starting materials in a single step. acs.org

The exploration of such novel reactions would significantly broaden the chemical space accessible from this chiral building block.

Application of Advanced Computational Methodologies for Predictive Synthesis and Reactivity Design

Computational chemistry, including Density Functional Theory (DFT) and machine learning, has become an indispensable tool in modern chemical research. nih.govresearchgate.netchinesechemsoc.org Applying these methodologies to this compound can accelerate the discovery of its applications and provide a deeper understanding of its chemical behavior.

Future computational studies could focus on:

Predicting Catalyst Performance: Machine learning models can be trained on experimental data to predict the enantioselectivity and reactivity of new catalysts. acs.orgscispace.com Such models could be used to screen virtual libraries of catalysts derived from this compound, prioritizing the most promising candidates for experimental validation.

Mechanistic Elucidation with DFT: DFT calculations can be employed to elucidate the mechanisms of reactions involving this compound, providing insights into the origins of stereoselectivity and reactivity. This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Designing Novel Reactions: Computational tools can be used to predict the feasibility of new, yet to be discovered, reactions of this compound, thereby guiding synthetic efforts towards the most promising targets.

The synergy between computational and experimental chemistry will be crucial for unlocking the full potential of this chiral amine in a time- and resource-efficient manner.

Interdisciplinary Research at the Interface of Organic Chemistry, Catalysis, and Materials Science

The unique combination of chirality, a functional amine group, and a sterically demanding ether moiety in this compound makes it an attractive candidate for interdisciplinary research, particularly at the interface with materials science.

Potential future research directions include:

Development of Chiral Polymers: The amine group can be used as a handle to incorporate this compound into polymer backbones or as a pendant group. acs.orgrsc.org The resulting chiral polymers could have interesting properties and applications in areas such as chiral separations, asymmetric catalysis, and smart materials. nih.gov

Functionalized Surfaces: The amine can be used to graft the molecule onto the surface of materials like silica (B1680970) or nanoparticles, creating chiral stationary phases for chromatography or heterogeneous catalysts.

Self-Assembling Systems: The amphiphilic nature of certain derivatives of this compound could be exploited to create self-assembling systems, such as micelles or vesicles, with potential applications in drug delivery or catalysis in aqueous media.

By bridging the gap between molecular synthesis and materials science, these interdisciplinary research efforts could lead to the development of novel functional materials with tailored properties.

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